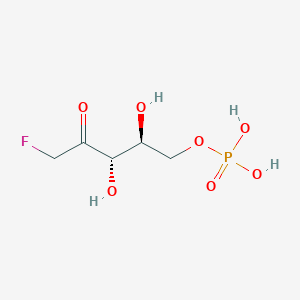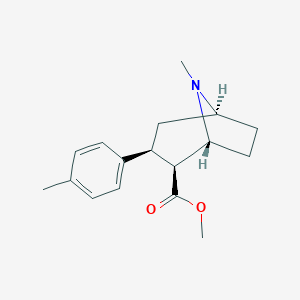![molecular formula C24H22ClN3O2 B237589 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B237589.png)
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to a piperazine ring, which is further connected to a phenylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the coupling of the resulting intermediate with 4-aminobenzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may help alleviate symptoms of neurodegenerative diseases . Additionally, the compound may interact with other molecular pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
N-{4-[4-(2-Methoxyphenyl)piperazin-1-YL]phenyl}carbamic acid ethyl ester: Another piperazine derivative with neuroprotective properties.
N-{4-[4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-YL]pyridin-3-YL}benzamide: Studied for its anti-tubercular activity.
Uniqueness
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific structural features, such as the presence of a chlorobenzoyl group, which may contribute to its distinct pharmacological profile. Its ability to inhibit acetylcholinesterase and its potential neuroprotective effects set it apart from other similar compounds .
属性
分子式 |
C24H22ClN3O2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-8-6-19(7-9-20)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)18-4-2-1-3-5-18/h1-13H,14-17H2,(H,26,29) |
InChI 键 |
KRBUWEBMXCZLLD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B237541.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
